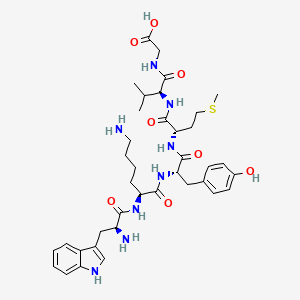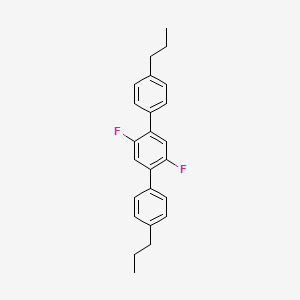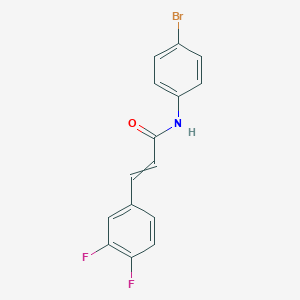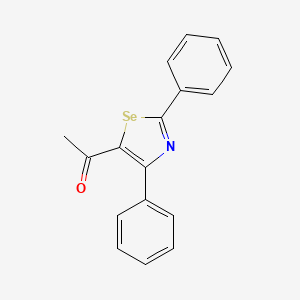
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- is a peptide compound with a complex structure. It is composed of several amino acids, including glycine, L-tryptophan, L-lysine, L-tyrosine, L-methionine, and L-valine. This compound is often used as an intermediate in the synthesis of larger peptides and proteins, and it plays a crucial role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Activation: The next amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Repetition: Steps 2-4 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides like EDC or DCC for peptide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of peptide-based drugs and diagnostic agents.
作用機序
The mechanism of action of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the compound is used, such as its role in signaling pathways or as a therapeutic agent.
類似化合物との比較
Similar Compounds
- Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-leucyl-
- Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-isoleucyl-
- Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-alanyl-
Uniqueness
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of glycine, L-tryptophan, L-lysine, L-tyrosine, L-methionine, and L-valine allows it to participate in unique interactions and reactions that similar compounds may not exhibit.
特性
CAS番号 |
573691-84-6 |
|---|---|
分子式 |
C38H54N8O8S |
分子量 |
783.0 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C38H54N8O8S/c1-22(2)33(38(54)42-21-32(48)49)46-36(52)30(15-17-55-3)44-37(53)31(18-23-11-13-25(47)14-12-23)45-35(51)29(10-6-7-16-39)43-34(50)27(40)19-24-20-41-28-9-5-4-8-26(24)28/h4-5,8-9,11-14,20,22,27,29-31,33,41,47H,6-7,10,15-19,21,39-40H2,1-3H3,(H,42,54)(H,43,50)(H,44,53)(H,45,51)(H,46,52)(H,48,49)/t27-,29-,30-,31-,33-/m0/s1 |
InChIキー |
AYIFWJNVRBPKCQ-PHDILBGCSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)

![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)

![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)


![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

